Cas no 164520-75-6 ((5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic thiazolone derivative characterized by its unique structural features, including a benzylidene moiety and a reactive mercapto group. This compound exhibits potential applications in medicinal chemistry and materials science due to its ability to act as a versatile intermediate or pharmacophore. The presence of the isobutoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems. The thiazol-4(5H)-one core and thiol functionality offer sites for further chemical modifications, making it valuable for derivatization studies. Its well-defined structure and stability under controlled conditions make it suitable for research in drug discovery and organic synthesis.
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure
164520-75-6 structure
Product Name:(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No:164520-75-6
MF:C14H15NO2S2
MW:293.404401063919
MDL:MFCD04968958
CID:870627
Update Time:2026-04-29

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • (E)-5-(4-Isobutoxybenzylidene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
    • AKOS B018243
    • Albb-009154
    • ART-CHEM-BB B018243
    • CHEMBRDG-BB 3018243
    • (5E)-5-(4-isobutoxybenzylidene)-2-thioxo-thiazolidin-4-one
    • (5E)-5-[(4-isobutoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
    • (5E)-5-[(4-isobutoxyphenyl)methylene]-2-thioxo-thiazolidin-4-one
    • 0077161
    • A1829
    • MDL: MFCD04968958
    • Inchi: InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7+
    • InChI Key: CSQOGPWVIWZOOG-KPKJPENVSA-N
    • SMILES: CC(COC1=CC=C(/C=C/2\C(NC(S2)=S)=O)C=C1)C

Computed Properties

  • Exact Mass: 293.05400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 102.76000
  • LogP: 3.05710

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Security Information

  • HazardClass:IRRITANT

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM507522-5g
(E)-5-(4-Isobutoxybenzylidene)-2-mercaptothiazol-4(5H)-one
164520-75-6 95%
5g
$250 2023-03-06
TRC
E975150-50mg
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
164520-75-6
50mg
$ 50.00 2022-06-02
TRC
E975150-100mg
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
164520-75-6
100mg
$ 65.00 2022-06-02
TRC
E975150-500mg
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
164520-75-6
500mg
$ 115.00 2022-06-02
Matrix Scientific
040178-500mg
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
164520-75-6
500mg
$76.00 2023-09-05
abcr
AB214939-1 g
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
164520-75-6
1 g
€179.70 2023-07-20
abcr
AB214939-5 g
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95%
164520-75-6
5 g
€552.30 2023-07-20
Alichem
A059005166-10g
(E)-5-(4-Isobutoxybenzylidene)-2-mercaptothiazol-4(5H)-one
164520-75-6 95%
10g
$429.30 2022-04-02
eNovation Chemicals LLC
Y1266275-5g
AKOS B018243
164520-75-6 95%
5g
$475 2024-06-06
abcr
AB214939-1g
(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; .
164520-75-6 95%
1g
€179.70 2025-02-18

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:164520-75-6)(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Order Number:A1135021
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:38
Price ($):228.0
Email:sales@amadischem.com

Additional information on (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Exploring the Potential of (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 164520-75-6) in Modern Research

In the realm of organic chemistry and pharmaceutical research, (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 164520-75-6) has emerged as a compound of significant interest. This thiazolone derivative is characterized by its unique molecular structure, featuring a benzylidene moiety and a mercapto group, which contribute to its potential applications in various scientific fields. Researchers are increasingly exploring its properties, particularly in the context of drug discovery and material science.

The compound's CAS number 164520-75-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, highlights the presence of an isobutoxy group and a thiazole ring, which are key to its reactivity and functionality. These structural features make it a valuable candidate for studies on molecular interactions and bioactivity.

Recent trends in scientific literature indicate a growing curiosity about thiazolone derivatives due to their potential in antioxidant and anti-inflammatory applications. Users searching for terms like "thiazolone uses" or "benzylidene derivatives in medicine" will find this compound particularly relevant. Its mercapto group also opens doors to research in chelation therapy and enzyme inhibition, aligning with current interests in targeted therapeutics.

From a synthetic perspective, CAS 164520-75-6 offers opportunities for structure-activity relationship (SAR) studies. Chemists are investigating how modifications to its isobutoxybenzylidene or thiazolone core could enhance its properties. This aligns with popular search queries such as "how to modify thiazolone compounds" or "SAR studies on heterocycles," reflecting the compound's versatility in medicinal chemistry.

In addition to its pharmaceutical potential, (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is being examined for its role in advanced materials. Its conjugated system and electron-rich groups make it a candidate for organic semiconductors or sensors, topics frequently searched in the context of green technology and sustainable materials.

Safety and handling of CAS 164520-75-6 are also common concerns among researchers. While not classified as hazardous under standard guidelines, proper laboratory practices are essential when working with this compound. Searches like "safety data for thiazolone derivatives" underscore the importance of responsible research practices.

In summary, (5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 164520-75-6) represents a multifaceted compound with promising applications in drug development, material science, and beyond. Its structural uniqueness and adaptability to modern research trends make it a subject of ongoing exploration, answering the growing demand for innovative bioactive molecules and functional materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:164520-75-6)(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
A1135021
Purity:99%
Quantity:5g
Price ($):228.0
Email